Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H8F3NO4 and a molecular weight of 251.16 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a nicotinate moiety, making it an interesting subject for various scientific studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate typically involves the esterification of 4,6-dihydroxy-2-(trifluoromethyl)nicotinic acid with ethanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4,6-dioxo-2-(trifluoromethyl)nicotinate.
Reduction: Formation of this compound alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The hydroxyl groups can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate: Lacks the additional hydroxyl group at the 6-position.
Ethyl 4,6-dihydroxy-2-methyl nicotinate: Contains a methyl group instead of a trifluoromethyl group.
Ethyl 4,6-dihydroxy-2-(chloromethyl)nicotinate: Contains a chloromethyl group instead of a trifluoromethyl group.
These comparisons highlight the unique properties of this compound, such as its increased lipophilicity and potential for diverse chemical reactions .
Properties
IUPAC Name |
ethyl 4-hydroxy-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(15)13-7(6)9(10,11)12/h3H,2H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEXFLHXHOIAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C=C1O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716228 | |
Record name | Ethyl 4-hydroxy-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103900-77-2 | |
Record name | Ethyl 4-hydroxy-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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